N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea
Overview
Description
N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea, more commonly known as MIPU, is a synthetic compound with a wide range of applications in scientific research. MIPU is a member of the indole family, and is used as a tool in the study of biochemical and physiological processes. It is a highly effective and versatile compound, and has been used in a variety of studies, ranging from in vivo to in vitro experiments.
Scientific Research Applications
Metallo-Supramolecular Assemblies
A study by Troff et al. (2012) explored the use of di-(m-pyridyl)-urea ligands for assembling metallo-supramolecular macrocycles. Methyl substitution in pyridine rings provided control over the position of pyridine nitrogen atoms relative to the urea carbonyl group, leading to small metallo-supramolecular macrocycles with incorporated urea carbonyl groups. These groups provided hydrogen bonding sites, which are important in the self-assembly process.
Cytokinin Activity in Agriculture
N-phenyl-N'-(4-pyridyl)urea derivatives, closely related to the compound , demonstrated cytokinin activity in a tobacco callus bioassay, as studied by Takahashi et al. (1978). These compounds influenced plant growth and development, highlighting their potential application in agriculture.
5-HT2C Receptor Agonism
A study by Martin et al. (1998) investigated compounds exhibiting high-affinity binding to serotonin2C (5HT2C) receptors. These compounds, including N-(2-naphthyl)-N'-(3-pyridyl)-urea, showed potential in treating obsessive-compulsive disorder and depression, illustrating the therapeutic potential of these urea derivatives in neuropsychiatric disorders.
Plant Growth Regulation
Research by Wang Yan-gang (2008) on N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N'-(substituted phenyl)urea derivatives revealed plant growth-regulating activity. These compounds, through their structural design, showed promise in agricultural applications, similar to cytokinin activity.
Influence on Cell Division and Differentiation
Urea derivatives, including compounds like N-phenyl-N'-(2-chloro-4-pyridyl)urea, have been used in plant morphogenesis studies due to their cytokinin-like activity, as discussed by Ricci & Bertoletti (2009). These compounds influence cell division and differentiation, exceeding the activity of adenine compounds.
Crystal Structure Analysis
The study of crystal structures of compounds like N,N'-bis(3-pyridyl)urea provides insights into hydrogen bonding patterns, crucial for understanding molecular interactions. Reddy et al. (2006) analyzed such structures, which contribute to the understanding of molecular assembly and design.
Antihypertensive Activity
N-(alkyl/alkenyl/aryl)-N-heterocyclic ureas and thioureas were synthesized and evaluated for their antihypertensive activity, as reported by Vajragupta et al. (1996). This study illustrates the potential of urea derivatives in medical applications, particularly in treating hypertension.
Anion Binding and Sensing
The study of anion binding by mixed N,S-donor 2-ureidopyridine ligands, such as 1-(3-methylsulfanyl-phenyl)-3-pyridin-2-yl-urea, as conducted by Qureshi et al. (2009), highlights the application of urea derivatives in anion recognition and sensing.
properties
IUPAC Name |
1-(1-methylindol-5-yl)-3-pyridin-3-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13/h2-10H,1H3,(H2,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZZJTLBYXHUSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162550 | |
Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |
CAS RN |
143797-63-1 | |
Record name | N-(1-Methyl-1H-indol-5-yl)-N′-3-pyridinylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143797-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143797631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-200646 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT8F72CL8L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.